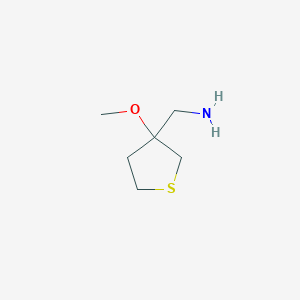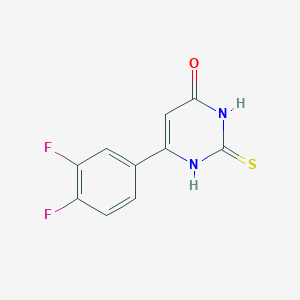
3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine, has been a subject of interest in organic chemistry. Various methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and copper-promoted 6- endo-trig cyclizations of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms, attached to a piperidine ring via a methoxy group .Chemical Reactions Analysis
Pyridazine derivatives like this compound can undergo a variety of chemical reactions. For instance, they can participate in [4 + 2] annulations, aza-Diels-Alder reactions, and cycloadditions .Physical And Chemical Properties Analysis
This compound is a white to off-white powder that is soluble in a range of solvents, including ethanol, methanol, and dimethyl sulfoxide. It has a melting point of 124-127°C, and a boiling point of 446.5°C at 760 mmHg.Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Research has demonstrated the synthesis and properties of N-arylpiperazinylalkyl derivatives of 1,4-dioxo and 1,4,5-trioxo tetrahydropyrido[3,4-d]pyridazines, including compounds related to 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine. These compounds have shown pharmacological activity, indicating their potential for further drug development (Śladowska et al., 2010).
Anti-diabetic Applications
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, demonstrating potential as anti-diabetic medications. The study indicates these compounds' utility in managing diabetes through their insulinotropic activities and DPP-4 inhibition (Bindu et al., 2019).
Antihistaminic and Anti-inflammatory Activities
Compounds with cyclic amines, including structures related to this compound, have been synthesized and found to exhibit antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests their potential application in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Crystal Structure and Material Science
The crystal structure and properties of derivatives have been analyzed, providing insights into their molecular arrangements and interactions. These findings are essential for understanding the material properties and potential applications in designing new compounds with specific characteristics (Filali et al., 2019).
Water Oxidation and Environmental Applications
A new family of Ru complexes for water oxidation was discovered, using bridging ligands related to pyridazine compounds. These complexes show promise for applications in environmental chemistry and sustainable energy production (Zong & Thummel, 2005).
Herbicidal Activities
Synthesis and evaluation of novel derivatives have demonstrated significant herbicidal activities, indicating their potential use in agriculture for weed control. The study highlighted the importance of specific substituents for enhancing herbicidal effectiveness (Xu et al., 2012).
Mécanisme D'action
Target of Action
Pyridazine derivatives, which include 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives, including this compound, have shown a wide range of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting their interaction with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a white to off-white powder that is soluble in a range of solvents, including ethanol, methanol, and dimethyl sulfoxide. This solubility could potentially impact its bioavailability.
Result of Action
Pyridazinone derivatives have been reported to possess a broad spectrum of activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
The compound’s melting point is 124-127°c, and it has a boiling point of 4465°C at 760 mmHg, which could potentially be influenced by environmental conditions.
Orientations Futures
The future directions for research on 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine could include further exploration of its pharmacological activities and potential applications in drug development. Given the wide range of activities exhibited by pyridazine derivatives, there may be potential for discovering new therapeutic uses for this compound .
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Propriétés
IUPAC Name |
3-methyl-6-(piperidin-4-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-2-3-11(14-13-9)15-8-10-4-6-12-7-5-10/h2-3,10,12H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTQOMAEMIUBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



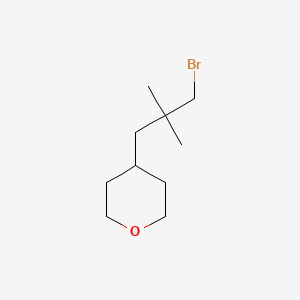
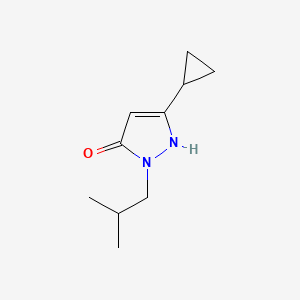

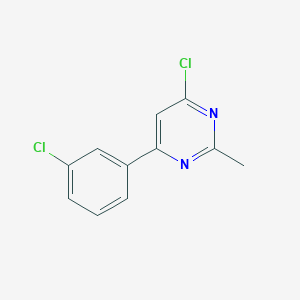

![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)
